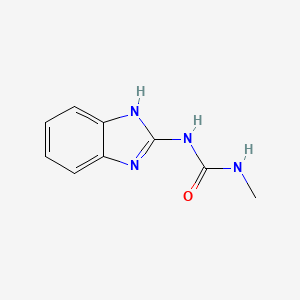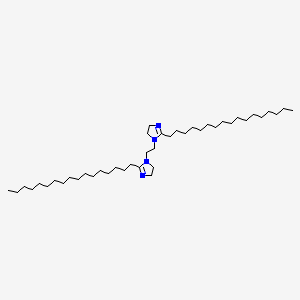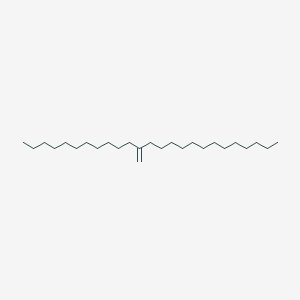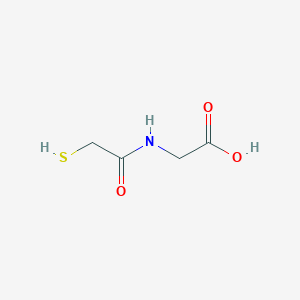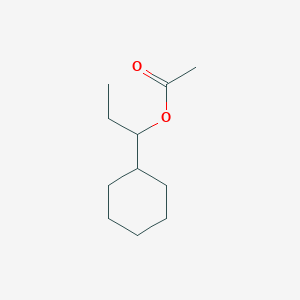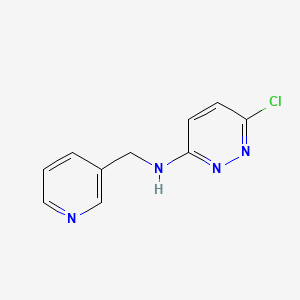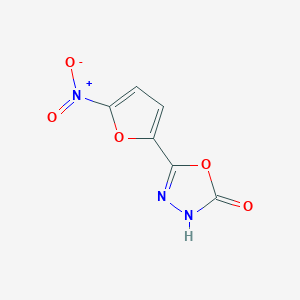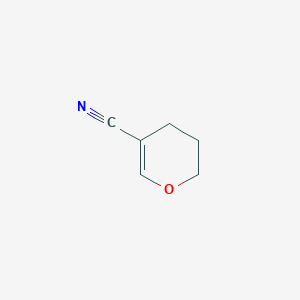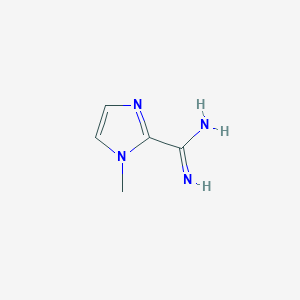
N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, also known as CFT, is a synthetic compound that has been used in various scientific research applications. CFT is a member of the thiazole family, which is a group of compounds that contain a nitrogen atom and a sulfur atom in the same ring. CFT has been studied for its potential applications in drug design, cancer research, and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide and related compounds have been studied for their crystal structures and molecular interactions. For instance, a study revealed that the chlorophenyl ring in such compounds is oriented at a specific angle with respect to the thiazole ring, leading to the formation of molecular chains through C—H⋯O intermolecular interactions (Saravanan et al., 2016).
Antibacterial Activity
- Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. Certain compounds have shown moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).
Non-Linear Optical Activity
- Research on benzothiazolinone acetamide analogs, including derivatives of this compound, has been conducted to explore their non-linear optical (NLO) activity. These compounds have potential applications in photonic devices like optical switches and modulators (Mary et al., 2020).
α-Glucosidase Inhibitory Activity
- Certain acetamide derivatives, including those related to this compound, have been synthesized and shown to inhibit α-glucosidase enzyme, indicating potential for managing diabetes (Koppireddi et al., 2014).
Anticancer Activity
- Some derivatives have been evaluated for their potential antitumor activity against various human tumor cell lines, showing considerable activity against specific cancer types (Yurttaş et al., 2015).
Analgesic and Anti-Inflammatory Activity
- Novel diphenylamine derivatives of these compounds have been synthesized and evaluated for analgesic and anti-inflammatory activities. Some derivatives have shown promising results, suggesting potential for pain and inflammation management (Kumar et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIDYFPIKZAFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




